

Optimizing reaction conditions for 1-Ethylpiperazine with chloroethane

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Compound of Interest

Compound Name: *1-Ethylpiperazine*

Cat. No.: *B041427*

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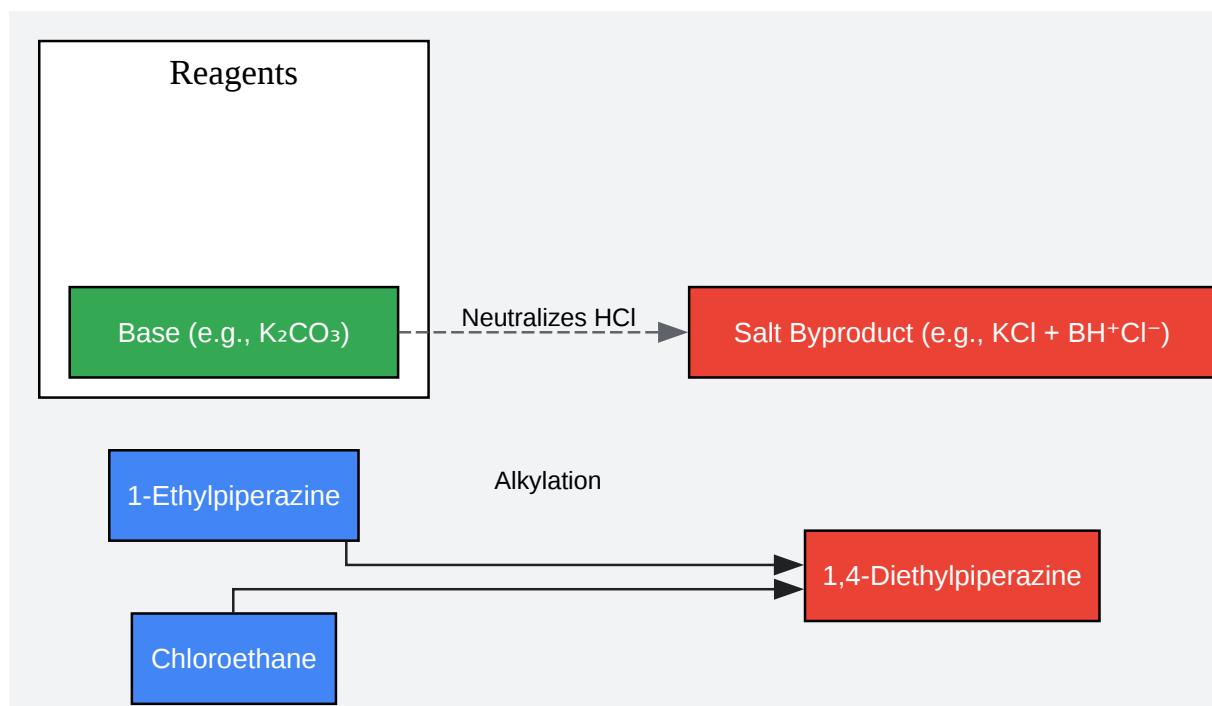
Technical Support Center: Synthesis of 1,4-Diethylpiperazine

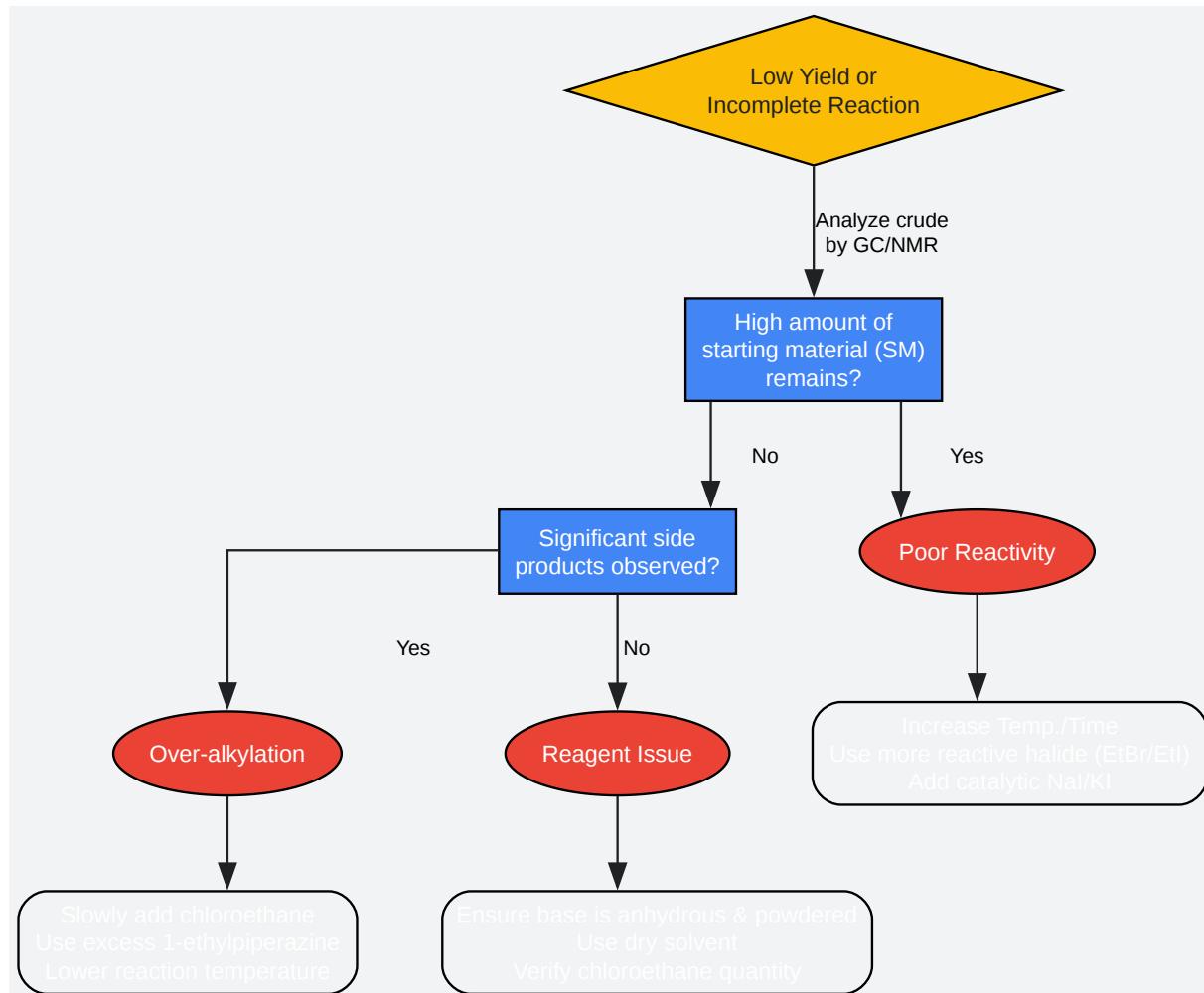
This guide provides detailed troubleshooting, experimental protocols, and optimization strategies for the N-alkylation of **1-ethylpiperazine** with chloroethane to synthesize 1,4-diethylpiperazine.

Section 1: Reaction Optimization & Data

The reaction of **1-ethylpiperazine** with chloroethane is a nucleophilic substitution (SN2) reaction. Optimizing conditions is critical to maximize the yield of the desired 1,4-diethylpiperazine and minimize side products.

Reaction Pathway Diagram



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